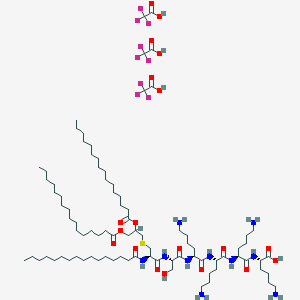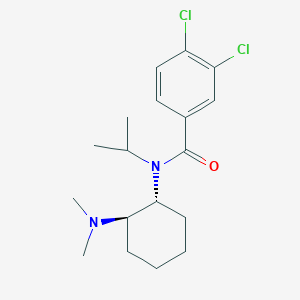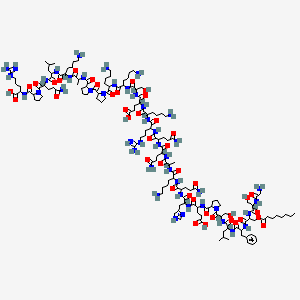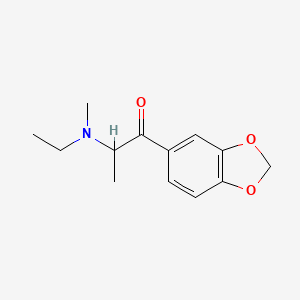
Mca-YVADAP-K(Dnp)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Mca-YVADAP-K(Dnp)-OH” is a fluorogenic substrate used in various biochemical assays. It consists of a peptide sequence with a 7-methoxycoumarin-4-yl acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group at the C-terminus. The fluorescence of the Mca group is quenched by the Dnp group until the peptide is cleaved, making it useful for monitoring enzymatic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “Mca-YVADAP-K(Dnp)-OH” involves solid-phase peptide synthesis (SPPS). The peptide is assembled step-by-step on a resin, with each amino acid being added sequentially. The Mca group is introduced at the N-terminus, and the Dnp group is attached to the lysine residue at the C-terminus. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: “Mca-YVADAP-K(Dnp)-OH” primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is hydrolyzed by proteases, resulting in the separation of the Mca and Dnp groups.
Common Reagents and Conditions: The compound is typically used in buffer solutions with appropriate pH and ionic strength to maintain enzyme activity. Common reagents include Tris-HCl buffer, sodium chloride, and zinc chloride for metalloprotease assays.
Major Products Formed: The major products formed from the cleavage of “this compound” are the individual peptide fragments with separated Mca and Dnp groups. The release of the Mca group results in an increase in fluorescence, which can be measured to monitor enzymatic activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, “Mca-YVADAP-K(Dnp)-OH” is used to study the kinetics and specificity of proteases. It serves as a model substrate for developing and optimizing enzyme inhibitors.
Biology: In biological research, this compound is employed to investigate the activity of caspases and other proteases involved in apoptosis and inflammation. It helps in understanding the regulation of these enzymes in various cellular processes.
Medicine: In medicine, “this compound” is used in drug discovery and development. It aids in screening potential therapeutic compounds that target proteases implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: In the industrial sector, this compound is utilized in quality control assays for enzyme production and in the development of diagnostic kits for detecting protease activity in clinical samples.
Wirkmechanismus
The mechanism of action of “Mca-YVADAP-K(Dnp)-OH” involves the cleavage of the peptide bond by specific proteases. The Mca group, which is initially quenched by the Dnp group, becomes fluorescent upon cleavage. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- “Mca-APK(Dnp)-OH”: Another fluorogenic substrate with a similar structure but different peptide sequence.
- “Mca-RPK(Dnp)-OH”: A variant with arginine instead of tyrosine in the peptide sequence.
- “Mca-GPK(Dnp)-OH”: A compound with glycine in place of tyrosine.
Uniqueness: “Mca-YVADAP-K(Dnp)-OH” is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases, particularly caspases. Its high sensitivity and specificity make it valuable for detailed enzymatic studies and inhibitor screening.
Eigenschaften
Molekularformel |
C53H64N10O19 |
|---|---|
Molekulargewicht |
1145.1 g/mol |
IUPAC-Name |
2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76) |
InChI-Schlüssel |
XLXKHBNLWUCNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)
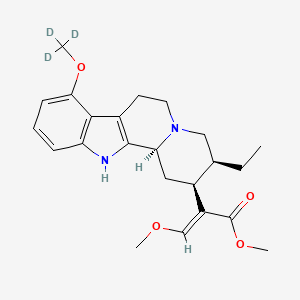


![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)
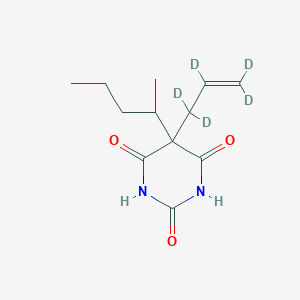

![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
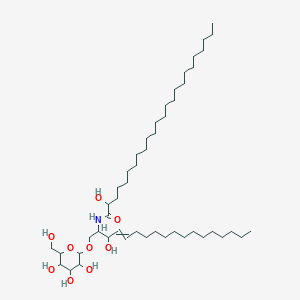
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)
